molecular formula C22H22ClN3O4S2 B11268655 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B11268655
M. Wt: 492.0 g/mol
InChI Key: SHBLTLFTIAZVMF-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene diamine under controlled conditions.

    Introduction of the Sulfonyl Group: The piperazine derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Thiophene: The sulfonylated piperazine is coupled with a thiophene derivative through a carboxamide linkage, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O4S2

Molecular Weight

492.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C22H22ClN3O4S2/c1-30-19-4-2-3-17(15-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-7-5-16(23)6-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,27)

InChI Key

SHBLTLFTIAZVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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